molecular formula C21H20N2O4S B4934921 N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B4934921
M. Wt: 396.5 g/mol
InChI Key: WWFZTERDVHAYLI-WOJGMQOQSA-N
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Description

N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique structure of this compound, featuring a thiazolidinone ring and a methoxybenzylidene moiety, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidinone ring. This reaction is usually carried out under reflux conditions in the presence of a catalyst such as acetic acid.

    Introduction of Methoxybenzylidene Moiety: The next step involves the condensation of the thiazolidinone intermediate with 3-methoxybenzaldehyde. This reaction is typically performed in an organic solvent like ethanol, under reflux conditions, and in the presence of a base such as sodium hydroxide.

    Acetylation: The final step involves the acetylation of the intermediate product with acetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.

    Benzylidene Derivatives: Compounds with similar benzylidene moieties, known for their antimicrobial and anticancer properties.

Uniqueness

N-(3,4-dimethylphenyl)-2-[(5E)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide is unique due to its specific combination of a thiazolidinone ring and a methoxybenzylidene moiety, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(5E)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-13-7-8-16(9-14(13)2)22-19(24)12-23-20(25)18(28-21(23)26)11-15-5-4-6-17(10-15)27-3/h4-11H,12H2,1-3H3,(H,22,24)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWFZTERDVHAYLI-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)OC)SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=CC=C3)OC)/SC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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